molecular formula C22H22N2O2 B4951525 [4-(2-Methoxyphenyl)piperazin-1-yl](naphthalen-2-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](naphthalen-2-yl)methanone

Cat. No.: B4951525
M. Wt: 346.4 g/mol
InChI Key: RFHPYPRBMQMTRS-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step procedures. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with naphthalen-2-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene chloride, and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods utilize packed-bed reactors and optimized reaction parameters, such as catalyst loading and solvent flow rates, to produce the compound on a larger scale .

Chemical Reactions Analysis

4-(2-Methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid, while reduction of the ketone group can yield an alcohol .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antiviral, antipsychotic, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

In the industrial sector, 4-(2-Methoxyphenyl)piperazin-1-ylmethanone is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors such as dopamine and serotonin receptors, which play a crucial role in regulating mood and behavior . By modulating the activity of these receptors, the compound can exert antipsychotic and antidepressant effects.

Additionally, the compound’s structure allows it to inhibit the activity of certain enzymes, leading to its antimicrobial and antiviral properties. The exact pathways involved in these effects are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research .

Comparison with Similar Compounds

4-(2-Methoxyphenyl)piperazin-1-ylmethanone can be compared with other piperazine derivatives, such as 3-(piperazin-1-yl)-1,2-benzothiazole and 4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1,2,4-triazine-3,5(2H,4H)-dione . These compounds share similar structural features but differ in their specific substituents and biological activities.

For example, 3-(piperazin-1-yl)-1,2-benzothiazole is known for its antipsychotic properties, while 4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1,2,4-triazine-3,5(2H,4H)-dione is a potent 5-HT1A receptor agonist used in the treatment of anxiety disorders . The unique combination of the methoxyphenyl and naphthalenylmethanone groups in 4-(2-Methoxyphenyl)piperazin-1-ylmethanone contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-21-9-5-4-8-20(21)23-12-14-24(15-13-23)22(25)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPYPRBMQMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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